molecular formula C10H11NO2 B103079 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 17959-90-9

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B103079
CAS RN: 17959-90-9
M. Wt: 177.2 g/mol
InChI Key: AUNQUXZPFSCXMN-UHFFFAOYSA-N
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Description

“2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a benzoxazine derivative . It is a heterocyclic building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .


Synthesis Analysis

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines has been described in several studies . For instance, one study describes the synthesis and biological evaluation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines . Another study reports the synthesis of 6-(2,2-dimethyl-3,4-dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)pyridazin-3-ones .


Molecular Structure Analysis

The molecular structure of “2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” can be analyzed using various methods . For instance, the structure can be viewed using Java or Javascript . The structure, regioselectivity of the products are determined on the basis of 1D and 2D NMR experiments .


Chemical Reactions Analysis

The chemical reactions involving “2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” have been studied . For example, one study found that the benzoxazines were less active as inhibitors of the glucose-induced insulin release than their corresponding chromans .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” can be analyzed using various methods . For instance, the molecular weight of the compound is 177.20 g/mol . Its XLogP3-AA value is 1.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Anti-Corrosion Applications

The compound has been found to have significant anti-corrosion potential . It has been used in studies to assess its effectiveness on mild steel subjected to an aggressive acidic environment . The results showed a substantial decrease in corrosion rates with ascending concentrations of the organic compound .

Antimicrobial Applications

The compound has demonstrated superior efficacy against a spectrum of bacterial and fungal pathogens . It outperformed Gentamicin in antimicrobial screenings, showing superior efficacy against all tested pathogens .

Antioxidant Applications

The compound has been found to have antioxidant potential . Its antioxidant potential was quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark .

Synthetic Precursor

The compound is a significant category of heterocyclic compounds that have shown a wide spectrum of medical and industrial applications . It is used as a synthetic precursor of a variety of compounds with marked biological activity .

Herbicidal Applications

The compound has been extensively used for herbicide development . Several commercial herbicides such as flumioxazin and thidiazimin contain the core structure of this compound .

Pharmaceutical Applications

The compound has been recognized as a vital drug in the treatment of angina and hypertension . It has also been used as a starting material for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives, which are known to have medicinal properties .

Anti-Inflammatory and Analgesic Applications

Benzoxazinone derivatives, including the compound , have been reported to exhibit many useful pharmacological properties including anti-inflammatory and analgesic activities .

Neuroprotective Applications

The compound has been reported to have neuroprotective activities . This makes it a potential candidate for the development of drugs for neurological disorders .

Safety And Hazards

The safety and hazards associated with “2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” can be analyzed using various methods . For instance, one source suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2,6-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-3-4-9-8(5-6)11-10(12)7(2)13-9/h3-5,7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNQUXZPFSCXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398810
Record name 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS RN

17959-90-9
Record name 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.39 g of 2-amino-4-methylphenol is mixed in 12 ml of toluene with 1.8 g of sodium hydride, and 3.95 ml of 2-bromo-propionic acid ethyl ether is added drop by drop at ice bath temperature. After 4 hours at room temperature, it is poured onto water, extracted with ethyl acetate, washed with brine, the organic phase is dried with magnesium sulfate and concentrated by evaporation. Column chromatography with hexane/ethyl acetate yields 43% product.
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
2-bromo-propionic acid ethyl ether
Quantity
3.95 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
43%

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